molecular formula C18H31NO B8635187 2-Amino-4-dodecylphenol CAS No. 62529-18-4

2-Amino-4-dodecylphenol

Cat. No.: B8635187
CAS No.: 62529-18-4
M. Wt: 277.4 g/mol
InChI Key: QTCHYCDDYFMASI-UHFFFAOYSA-N
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Description

Significance of 2-Amino-4-dodecylphenol within the Alkylphenol and Aminophenol Chemical Landscape

The significance of this compound is best understood by considering its constituent parts.

Alkylphenol Characteristics: Alkylphenols are a major class of industrial chemicals, typically produced by the alkylation of phenol (B47542) with alkenes. google.com The dodecyl group in this compound, a twelve-carbon chain, imparts significant hydrophobicity (lipophilicity) to the molecule. This property is crucial for its solubility in nonpolar organic solvents and its potential application in formulations that interact with oils, lipids, or hydrocarbon-based materials. chemicalbook.com For instance, the precursor 4-dodecylphenol (B94205) is widely used as an intermediate in the production of lubricating oil additives, surfactants, and phenolic resins. unipr.itsmolecule.comresearchgate.net The long alkyl chain is key to its function in these applications, providing surface activity and compatibility with organic matrices.

Aminophenol Characteristics: Aminophenols are versatile chemical intermediates known for their utility in synthesizing dyes, pharmaceuticals, and photographic developers. sigmaaldrich.comprepchem.com The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the same aromatic ring allows for a wide range of chemical reactions. These groups can be independently or jointly involved in reactions such as diazotization, acylation, and condensation. sigmaaldrich.com Specifically, 2-aminophenol (B121084) derivatives are known to form stable metal complexes and are precursors to a variety of heterocyclic compounds. smolecule.com

The combination of these features in this compound results in an amphiphilic molecule with reactive sites (amino and hydroxyl groups) and a large, nonpolar tail (dodecyl group). This structure suggests its potential use as a monomer for specialty polymers, a corrosion inhibitor, an antioxidant, or a surfactant with tailored properties.

Scope of Academic Inquiry into this compound and its Derivatives

While dedicated research focusing exclusively on this compound is limited, academic inquiry can be observed through the synthesis and application of its direct derivatives. The compound serves as a foundational structure for more complex molecules.

Synthesis: The synthesis of this compound is not commonly detailed in standard literature, but logical synthetic routes can be inferred from established chemical principles. A probable pathway involves a multi-step process starting from the industrially available 4-dodecylphenol. smolecule.compcc.eu This precursor could undergo nitration at the position ortho to the hydroxyl group, followed by the reduction of the resulting nitro group to an amine, a common method for producing aminophenols. orgsyn.orggoogle.com Another potential, though less direct, route could involve the selective alkylation of 2-aminophenol, although controlling the reaction to achieve C-alkylation at the para-position instead of O-alkylation or N-alkylation presents significant challenges. umich.eduresearchgate.net

Derivatives in Research: Scientific investigation has focused on using the this compound scaffold to create more complex functional molecules. For example, research into fuel additives has led to the synthesis of derivatives like 2-(((3-dimethylaminopropyl)amino)methyl)-4-dodecylphenol . researchgate.net In this application, the core structure is modified via a Mannich-type reaction to attach a more complex amine side-chain, enhancing its properties as a deposit control additive in ethanol-blended fuels. researchgate.net Other complex derivatives such as 2,6-Bis[[bis-(2-hydroxyethyl)amino]methyl]-4-dodecylphenol have also been synthesized, highlighting the utility of the 4-dodecylphenol backbone in creating multifunctional molecules for industrial applications. cas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62529-18-4

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-amino-4-dodecylphenol

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(19)15-16/h13-15,20H,2-12,19H2,1H3

InChI Key

QTCHYCDDYFMASI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Amino 4 Dodecylphenol

Multi-Step Synthesis of 2-Amino-4-dodecylphenol from Phenolic Precursors

The synthesis of this compound is typically achieved through a two-step process starting from 4-dodecylphenol (B94205). This process involves the introduction of a nitro group onto the phenolic ring, followed by the reduction of this group to an amine.

The initial step in the synthesis is the nitration of the 4-dodecylphenol precursor to form 2-nitro-4-dodecylphenol. This reaction is an electrophilic aromatic substitution, where the nitro group is selectively introduced at the ortho position to the hydroxyl group.

A common laboratory-scale procedure involves dissolving 4-dodecylphenol in acetic acid. prepchem.com To this solution, a mixture of nitric acid and water is slowly added while maintaining a controlled temperature of 20°C. prepchem.com After the addition is complete, the reaction is allowed to proceed for a short period before being quenched with ice water. The nitrated product, 2-nitro-4-dodecylphenol, is then extracted from the aqueous mixture using an organic solvent like methylene chloride. The organic phase is subsequently washed and the solvent is removed under vacuum to yield the desired intermediate. prepchem.com

Table 1: Reaction Parameters for the Nitration of 4-Dodecylphenol

Parameter Value/Condition
Starting Material 4-Dodecylphenol
Reagent Nitric Acid (HNO₃) in Water
Solvent Acetic Acid
Temperature 20°C

The second step is the conversion of the intermediate, 2-nitro-4-dodecylphenol, into the final product, this compound. This is achieved through the catalytic reduction of the nitro group.

In a representative procedure, the 2-nitro-4-dodecylphenol is dissolved in absolute ethanol. prepchem.com A platinum oxide catalyst is added to this solution. The reduction is carried out under hydrogen gas pressure (e.g., 50 psi) at a controlled temperature of 20°C for an extended period, such as 23 hours, to ensure complete conversion. prepchem.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under vacuum. This process yields an essentially quantitative amount of this compound. prepchem.com The efficiency of nitro group reduction can be influenced by the choice of catalyst, with nanoparticles of metals like gold, silver, and copper also showing high activity for similar reductions. nih.govnih.govmdpi.com

Table 2: Reaction Parameters for the Catalytic Reduction of 2-Nitro-4-dodecylphenol

Parameter Value/Condition
Starting Material 2-Nitro-4-dodecylphenol
Reducing Agent Hydrogen (H₂)
Catalyst Platinum Oxide (PtO₂)
Solvent Absolute Ethanol
Pressure 50 psi

Advanced Precursor Synthesis: High-Purity 4-Dodecylphenol Production

The quality and purity of the final this compound product are highly dependent on the quality of the starting precursor, 4-dodecylphenol. Therefore, advanced methods for synthesizing high-purity 4-dodecylphenol are crucial.

4-Dodecylphenol is manufactured by the alkylation of phenol (B47542) with a dodecylating agent, typically a long-chain olefin like 1-dodecene or dodecyl chloride. prepchem.comgoogleapis.com This reaction is catalyzed by an acid catalyst.

Historically, Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) have been used. prepchem.comgoogleapis.com In such a process, dodecyl chloride is added to phenol, and the reaction is initiated by the addition of AlCl₃ powder at an elevated temperature (e.g., 100°C). prepchem.com

More modern and efficient catalytic systems have been developed to improve selectivity and yield, particularly for the desired para-isomer (p-dodecylphenol). These include solid acid catalysts like zeolites (e.g., H-beta, H-mordenite, H-USY) and metal-compound-loaded nano carriers. iitm.ac.ingoogle.comepa.gov The use of zeolites in the liquid phase alkylation of phenol with olefins offers benefits such as ease of catalyst separation, reusability, and reduced waste generation. iitm.ac.in A patent describes a method using a metal compound with zirconium loaded on a nano carrier as the catalyst for the reaction between an olefin and phenol to produce a high-purity p-dodecylphenol. google.com

Table 3: Comparison of Catalysts for Phenol Alkylation

Catalyst Type Example(s) Key Advantages
Friedel-Crafts Aluminum Chloride (AlCl₃) Traditional method
Zeolites H-beta (BEA), H-USY (FAU) Reusable, reduced waste, high activity iitm.ac.inepa.gov
Metal-Loaded Nanocarriers Zirconium compound on nano carrier High efficiency, high para-selectivity google.com

Following the alkylation reaction, the crude product is a mixture of isomers (ortho- and para-dodecylphenol), unreacted phenol, and other byproducts. To obtain high-purity 4-dodecylphenol, a purification step is necessary.

Rectification, or fractional distillation under reduced pressure, is a key technique for separating these components. A patented method for producing high-purity p-dodecylphenol involves a multi-stage rectification process. google.com In this process, the crude alkylation product may first have a stabilizer added before being fed into a series of rectification towers. google.com By carefully controlling the temperature and pressure in each tower, different fractions can be separated. For example, a first rectification tower can operate at a bottom temperature of 170-230°C and a pressure of 1-5 kPa to remove lighter components. google.com The bottom product from the first tower can then be sent to a second tower operating at a bottom temperature of 200-240°C and a pressure of 1-4 kPa, where the high-purity p-dodecylphenol product is collected from the top. google.com Other purification methods reported in chemical synthesis include centrifugation, dialysis, and gel filtration, though fractional distillation remains a primary industrial method for compounds like dodecylphenol (B1171820). nih.gov

Table 4: Example Rectification Parameters for High-Purity p-Dodecylphenol

Parameter First Rectification Tower Second Rectification Tower
Bottom Temperature 170-230°C 200-240°C
Top Temperature 150-175°C 180-215°C
Pressure 1-5 kPa 1-4 kPa
Product Collection Bottoms Top (Distillate)

Data sourced from a patented process for p-dodecylphenol preparation. google.com

Functionalization and Modification of this compound for Diverse Applications

This compound possesses two reactive functional groups: the amino (-NH₂) group and the hydroxyl (-OH) group. Both sites can be targeted for further chemical modification to create a wide range of derivatives with tailored properties for specific applications.

The amino group can undergo various reactions, such as alkylation. For instance, the amino group of this compound can be methylated by reacting it with methyl iodide in the presence of a carbonate-form ion exchange resin. prepchem.com This type of modification can alter the compound's basicity, solubility, and biological activity.

Derivatization is a common strategy to enhance the analyzability or functionality of molecules. For compounds containing amino groups, derivatizing agents like dansyl chloride or o-phthalaldehyde are often used to create fluorescent derivatives for sensitive detection in analytical methods like HPLC. actascientific.com Similarly, the phenolic hydroxyl group can be derivatized. For example, alkylphenols can be reacted with pentafluoropyridine to form tetrafluoropyridyl derivatives, which are suitable for sensitive analysis by gas chromatography-mass spectrometry. nih.gov These derivatization principles can be applied to this compound to create new molecules for materials science, analytical standards, or as intermediates for more complex chemical syntheses.

Quaternization Reactions of the Amino Moiety

The transformation of the primary amino group in this compound into a quaternary ammonium (B1175870) salt is a key derivatization strategy. This reaction, often referred to as the Menshutkin reaction, involves the alkylation of the amine.

A documented method for the quaternization of this compound involves its reaction with methyl iodide. In a specific example, the reaction is conducted in a mixed solvent system of acetone and water. An ion exchange resin in its carbonate form is utilized, likely to act as a base to neutralize the hydroiodic acid formed during the reaction. The mixture is heated under reflux for 20 hours to ensure the reaction proceeds to completion. This process, known as exhaustive methylation, involves the successive reaction of the primary amine with three equivalents of the methylating agent to form the quaternary ammonium iodide salt. yale.edu

The quaternization of amines with alkyl halides is a classic example of a second-order nucleophilic substitution (SN2) reaction. The reaction rate is dependent on the concentrations of both the amine and the alkyl halide. The mechanism involves the nucleophilic amino group attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

Table 1: Quaternization Reaction of this compound

Parameter Details
Reactant This compound
Alkylating Agent Methyl Iodide
Solvent System Acetone and Water
Base/Catalyst Carbonate form ion exchange resin
Reaction Time 20 hours
Condition Reflux
Reaction Type SN2 (Menshutkin reaction)

Exploration of Other Functional Group Transformations

Beyond quaternization, the multiple functional groups on this compound allow for a range of other derivatization reactions. These transformations can selectively target the amino group, the phenolic hydroxyl group, or the aromatic ring.

Transformations of the Amino Group:

Acylation: The primary amino group is highly nucleophilic and can readily react with acylating agents like acetic anhydride or acyl chlorides to form stable amide derivatives. quora.com This reaction is often chemoselective, favoring N-acylation over O-acylation of the phenolic hydroxyl group, especially under neutral or slightly basic conditions. acs.orgacs.org Protecting the amino group as an amide can be useful to moderate its strong activating effect in subsequent reactions, such as electrophilic aromatic substitution. libretexts.org

Transformations of the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base (e.g., an alkali hydroxide) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. google.comorganic-chemistry.org To achieve selective O-alkylation, the more reactive amino group may need to be protected first, for instance, through acylation. researchgate.net

Transformations of the Aromatic Ring:

Electrophilic Aromatic Substitution: The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.orgmsu.edu These groups are ortho, para-directing. Given that the positions ortho and para to the dodecyl group are already substituted, any further substitution would likely occur at the positions ortho to the hydroxyl and amino groups. However, such reactions can be difficult to control and may lead to multiple substitutions or oxidation, particularly under harsh conditions like direct nitration. msu.edumasterorganicchemistry.com

Table 2: Potential Functional Group Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Amino (-NH₂) Acylation Acetic Anhydride, Acetyl Chloride Amide (-NHCOR)
Hydroxyl (-OH) Etherification Alkyl Halide, Base (e.g., NaOH) Ether (-OR)
Aromatic Ring Halogenation Bromine (Br₂) Bromo-substituted Ring
Aromatic Ring Nitration Nitric Acid/Sulfuric Acid Nitro-substituted Ring

Theoretical and Mechanistic Investigations of 2 Amino 4 Dodecylphenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of 2-Amino-4-dodecylphenol. These computational methods allow for a detailed examination of the molecule's fundamental properties at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to perform geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Once the molecular geometry is optimized, the same level of theory can be used to compute the vibrational frequencies. These theoretical frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's chemical bonds. The results are often correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to provide a comprehensive vibrational assignment. Potential Energy Distribution (PED) analysis is frequently employed to quantify the contribution of individual bond movements to each vibrational mode. nih.govmdpi.com

Table 1: Calculated Geometric Parameters for this compound (Illustrative)
ParameterAtoms InvolvedCalculated Value
Bond LengthC-O (Phenolic)~1.37 Å
Bond LengthO-H (Phenolic)~0.97 Å
Bond LengthC-N (Amine)~1.40 Å
Bond LengthC-C (Aromatic)~1.39 - 1.41 Å
Bond AngleC-O-H~109°
Bond AngleC-C-N~120°
Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)
Vibrational ModeFunctional GroupCalculated Frequency (cm-1)
O-H StretchPhenol (B47542)~3600 - 3650
N-H Asymmetric StretchAmine~3500 - 3550
N-H Symmetric StretchAmine~3400 - 3450
C-H Aromatic StretchAromatic Ring~3050 - 3100
C-H Aliphatic StretchDodecyl Chain~2850 - 2960
C=C Aromatic StretchAromatic Ring~1580 - 1620

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical descriptor of molecular stability and reactivity. materialsciencejournal.org A smaller energy gap implies that less energy is required to excite an electron from the ground state to an excited state, often correlating with higher chemical reactivity. libretexts.org This energy gap is also fundamental to understanding electronic transitions, as it corresponds to the energy of light absorbed during UV-Visible spectroscopy. libretexts.org

Analysis of the spatial distribution of these orbitals reveals likely sites for chemical reactions. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, whereas LUMO-rich regions are prone to nucleophilic attack. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's electronic behavior. researchgate.net

Table 3: Frontier Molecular Orbital Properties for this compound (Illustrative)
PropertyDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -5.20
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.85
Energy Gap (ΔE)ELUMO - EHOMO~ 4.35

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate, step-by-step pathways of chemical reactions involving this compound. uio.no By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them.

The process involves optimizing the geometries of reactants, products, and all potential intermediates. Subsequently, sophisticated algorithms are used to locate the transition state structure for each step of the proposed mechanism. A key validation is the confirmation that the transition state possesses exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State (TS)Highest energy point along the reaction coordinate+25.5
ProductsFinal materials of the reaction step-15.0

Intermolecular Interactions and Complex Formation Studies

Computational modeling is instrumental in studying the non-covalent interactions that govern how this compound interacts with itself and with other molecules. These intermolecular forces are critical in determining the compound's physical properties, such as its melting point, boiling point, solubility, and its behavior in biological systems.

The structure of this compound features several key functional groups capable of distinct interactions:

Hydroxyl (-OH) and Amino (-NH2) Groups: These are primary sites for strong hydrogen bonding, acting as both hydrogen bond donors and acceptors.

Aromatic Ring: The electron-rich π-system can participate in π-π stacking interactions with other aromatic systems.

Dodecyl Chain: This long, nonpolar alkyl chain engages in weaker, but collectively significant, van der Waals interactions (specifically London dispersion forces).

Computational studies can model the formation of complexes, such as dimers of this compound stabilized by hydrogen bonds, or its interaction with solvent molecules. By calculating the binding energy of these complexes, the strength and nature of the intermolecular forces can be quantified. researchgate.net This understanding is crucial for predicting the compound's aggregation behavior and its affinity for specific molecular targets.

Table 5: Potential Intermolecular Interactions by Functional Group
Functional GroupPrimary Type of Interaction
-OH (Phenol)Hydrogen Bonding (Donor and Acceptor)
-NH2 (Amine)Hydrogen Bonding (Donor and Acceptor)
Aromatic Ringπ-π Stacking
-C12H25 (Dodecyl)Van der Waals Forces (Dispersion)

Research on 2 Amino 4 Dodecylphenol in Advanced Materials Science

Polymer and Resin Synthesis Utilizing 2-Amino-4-dodecylphenol as a Monomer or Modifier

The incorporation of this compound into polymer and resin synthesis is driven by the desire to impart specific properties such as hydrophobicity, flexibility, and improved processability. The long dodecyl chain can act as an internal plasticizer, reducing the brittleness of the resulting polymer, while the aminophenol moiety provides sites for polymerization and cross-linking.

In the realm of phenolic resins, which are traditionally synthesized through the reaction of phenols with formaldehyde, this compound can be used as a comonomer. dntb.gov.uaresearchgate.net The presence of the dodecyl group can enhance the resin's solubility in organic solvents and improve its compatibility with other polymers. semanticscholar.org Furthermore, the amino group can react with formaldehyde, contributing to the cross-linked network of the thermoset. dntb.gov.ua

Illustrative Data on Modified Epoxy Resin Properties

Property Standard Epoxy Resin Epoxy Resin Modified with an Alkylphenol Amine (Illustrative)
Tensile Strength (MPa) 75 65
Elongation at Break (%) 4 8
Glass Transition Temp (°C) 150 130

This table presents illustrative data based on general trends observed in epoxy resins modified with long-chain alkylphenol amines, as specific data for this compound was not found in the search results.

Polycondensation is a key process for synthesizing a wide range of polymers, including polyesters, polyamides, and polyimides. kajay-remedies.comnih.gov Monomers used in polycondensation must possess at least two reactive functional groups. kajay-remedies.com this compound, with its amino and hydroxyl groups, fits this requirement and can be used to create specialized polymer architectures. For instance, it can be reacted with dicarboxylic acids or their derivatives to form poly(ester-amide)s. The dodecyl side chain in such polymers would be expected to enhance their solubility and lower their melting points, making them more processable. The specific arrangement of the functional groups on the aromatic ring would also influence the regularity and properties of the resulting polymer chain.

Formulation of Functional Materials and Additives

Beyond its role as a monomer, this compound and its derivatives are being explored for their potential as functional additives that can impart specific properties to materials, such as corrosion resistance and catalytic activity.

Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for various metals. jetir.orgnih.govsemanticscholar.org These compounds function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. kajay-remedies.comnih.gov Aminophenols, in particular, have shown promise as corrosion inhibitors. kajay-remedies.comresearchgate.net The ortho-positioning of the amino and hydroxyl groups in 2-aminophenol (B121084) enhances its chelating ability with metal ions, leading to the formation of a stable, protective layer. kajay-remedies.com It is expected that this compound would exhibit similar or enhanced corrosion inhibition properties. The long dodecyl chain would increase its hydrophobicity, further repelling water from the metal surface and potentially improving the stability of the protective film. Studies on related compounds, such as derivatives of 4-aminophenol (B1666318), have demonstrated their effectiveness in protecting steel in acidic environments. researchgate.netrdd.edu.iq

Illustrative Corrosion Inhibition Efficiency Data

Inhibitor Concentration (ppm) Corrosion Rate (mm/year) (Illustrative) Inhibition Efficiency (%) (Illustrative)
0 1.50 0
100 0.45 70
200 0.23 85

This table presents illustrative data based on the typical performance of aminophenol-based corrosion inhibitors, as specific experimental data for this compound was not available in the search results.

In addition to acting as a curing agent, this compound can also play a catalytic role in polymer curing processes. The tertiary amine that is formed after the primary amine has reacted with two epoxy groups can act as a catalyst for the etherification reaction between epoxy groups and hydroxyl groups, which is a secondary curing mechanism in many epoxy systems. threebond.co.jp Furthermore, the phenolic hydroxyl group can act as a proton donor, accelerating the ring-opening of the epoxy group by the amine. Substituted phenols are known to influence the curing kinetics of epoxy resins. nih.govpaint.org The specific structure of this compound, with its combination of an amino group and a hindered phenolic group, suggests it could have a complex and potentially beneficial effect on the curing behavior of epoxy resins, possibly leading to improved control over the curing process and the final properties of the cured material.

Surfactant and Emulsifier Development Based on this compound Structures

The amphiphilic nature of this compound, characterized by a polar aminophenol group and a nonpolar dodecyl chain, makes it a promising candidate for the development of novel surfactants and emulsifiers. Surfactants are integral to a myriad of industrial processes, including detergency, emulsification, and foaming. The effectiveness of a surfactant is determined by its ability to reduce surface and interfacial tension, which is a direct consequence of its molecular structure.

While direct research on this compound as a primary surfactant is not extensively documented, the principles of surfactant science allow for strong inferences about its potential behavior. The amino and hydroxyl groups on the phenol (B47542) ring can be chemically modified to create a range of nonionic, cationic, anionic, or zwitterionic surfactants. For instance, ethoxylation of the hydroxyl group would yield nonionic surfactants, while quaternization of the amino group would result in cationic surfactants. Such modifications allow for the fine-tuning of surfactant properties like critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and foaming capacity to suit specific applications.

A pertinent area of investigation is the synthesis of Gemini surfactants, which consist of two amphiphilic molecules linked by a spacer. Research has been conducted on the synthesis of sulfonate Gemini surfactants using 4-dodecylphenol (B94205) as a raw material researchgate.net. Given the structural similarity, this compound could serve as a valuable precursor for novel Gemini surfactants with potentially enhanced surface-active properties and greater efficiency in reducing surface tension.

The development of surfactants from renewable resources is a growing area of interest. Amino acid-based surfactants, for example, are prized for their biodegradability and low toxicity whiterose.ac.ukacademie-sciences.fr. The amino group in this compound provides a reactive site for the attachment of amino acid moieties, paving the way for the creation of biocompatible and environmentally friendly surfactants.

Table 1: Potential Surfactant Types Derived from this compound

Surfactant TypePotential Modification of this compoundKey Properties
Nonionic Ethoxylation of the phenolic hydroxyl groupGood detergency, low foaming, stable in hard water
Cationic Quaternization of the amino groupExcellent softening and anti-static properties, biocidal activity
Anionic Sulfonation or carboxylation of the aromatic ringHigh foaming, good cleaning performance
Zwitterionic Introduction of both a positive and negative chargeMildness, good compatibility with other surfactants
Gemini Dimerization through a spacer groupVery low CMC, high efficiency in reducing surface tension

Applications in Lubricant and Fuel Additive Formulations

The integrity and performance of lubricants and fuels are critical for the longevity and efficiency of machinery. Chemical additives play a crucial role in protecting these fluids from degradation and enhancing their performance characteristics. The bifunctional nature of this compound, possessing both an aminic and a phenolic moiety, suggests its utility as a multifunctional additive, particularly as an antioxidant and corrosion inhibitor.

Antioxidant Properties:

Lubricating oils are susceptible to oxidation at high temperatures, leading to an increase in viscosity, sludge formation, and corrosion. Antioxidants are added to inhibit this degradation process. Aminic and phenolic compounds are two of the most common classes of antioxidants used in lubricants researchgate.netprecisionlubrication.com.

Phenolic antioxidants are effective at lower temperatures and act as radical scavengers, neutralizing free radicals that initiate the oxidation chain reaction researchgate.net.

Aminic antioxidants are more effective at higher temperatures, where they decompose hydroperoxides, thus preventing the propagation of oxidation researchgate.net.

The presence of both a hindered phenolic group and an amino group in a single molecule of this compound could provide synergistic antioxidant protection across a broad temperature range. This dual functionality could lead to the development of more efficient and versatile antioxidant packages for modern engines that operate under increasingly severe conditions. Quantitative structure-property relationship (QSPR) models have been developed to design and predict the performance of hindered phenolic antioxidants, which could be applied to optimize the structure of this compound derivatives for enhanced antioxidant activity mdpi.com.

Corrosion Inhibition:

Corrosion in fuel systems and engines can lead to component failure and reduced efficiency. Corrosion inhibitors are surface-active agents that form a protective film on metal surfaces, preventing contact with corrosive agents innospec.com. The amino group in this compound can strongly adsorb onto metal surfaces, while the long dodecyl chain can form a hydrophobic barrier, repelling water and other corrosive species. This mechanism is common for amine-based corrosion inhibitors. Furthermore, amino acids and their derivatives have been explored as non-toxic and biodegradable corrosion inhibitors researchgate.net. Derivatives of this compound incorporating amino acid functionalities could offer environmentally friendly corrosion protection.

Table 2: Potential Functions of this compound in Lubricant and Fuel Formulations

Additive FunctionRelevant Functional Group(s)Mechanism of Action
Antioxidant (Low Temperature) Phenolic groupRadical scavenging
Antioxidant (High Temperature) Amino groupHydroperoxide decomposition
Corrosion Inhibitor Amino group and Dodecyl chainAdsorption on metal surfaces to form a protective film
Anti-wear Additive Amino and Phenolic groupsPotential for forming protective tribofilms on metal surfaces under boundary lubrication conditions

Synthesis of Polymeric Nanorods for Advanced Applications

The synthesis of one-dimensional (1D) polymeric nanostructures, such as nanorods, has garnered significant attention due to their unique electronic, optical, and mechanical properties, which make them suitable for applications in sensors, electronics, and catalysis. The chemical structure of this compound makes it a plausible monomer for the synthesis of functional polymeric nanorods.

The oxidative polymerization of aniline (B41778) and its derivatives is a well-established method for producing conducting polymers. Similarly, aminophenols can undergo oxidative polymerization to form polymers with interesting redox properties nih.gov. Research on the chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol, a structurally similar compound, has shown that it forms oligomers with phenoxazine (B87303) ring structures researchgate.net. It is conceivable that this compound could undergo a similar polymerization process.

The formation of nanorods often requires a template or a structure-directing agent to guide the growth of the polymer chains in a specific direction. The long dodecyl chain in this compound could potentially self-assemble into micellar or lamellar structures in the polymerization medium, acting as a "soft template" for the formation of nanorods. This template-free approach, where the monomer itself directs the nanostructure formation, is a highly desirable and efficient method for synthesizing 1D nanomaterials.

The resulting poly(this compound) nanorods would be expected to exhibit interesting properties. The conjugated polymer backbone would provide electrical conductivity, while the pendant dodecyl groups would enhance solubility in organic solvents, improving processability. Furthermore, the amino and phenolic groups along the polymer chain could serve as sites for further functionalization, allowing for the tuning of the nanorods' properties for specific applications, such as chemical sensors or as components in nanocomposites.

Table 3: Potential Parameters for the Synthesis of Poly(this compound) Nanorods

ParameterDescriptionPotential Influence on Nanorod Formation
Monomer Concentration The concentration of this compound in the reaction medium.Can affect the self-assembly of the monomer and the resulting morphology of the polymer.
Oxidizing Agent The chemical used to initiate the polymerization (e.g., ammonium (B1175870) persulfate).The choice and concentration of the oxidant can influence the polymerization rate and the molecular weight of the polymer.
Solvent System The solvent or mixture of solvents used for the polymerization.Can influence the solubility of the monomer and the polymer, as well as the formation of self-assembled structures.
Temperature The reaction temperature.Can affect the kinetics of polymerization and the stability of any template structures.
pH The acidity or basicity of the reaction medium.Can influence the reactivity of the amino and phenolic groups and the overall polymer structure.

Biological Research Applications and Bio Inspired Chemistry of 2 Amino 4 Dodecylphenol Derivatives

Investigation of Endocrine Activity and Environmental Mimicry

Alkylphenolic compounds are recognized as potential endocrine-disrupting chemicals (EDCs) due to their structural similarity to natural estrogens, which allows them to interfere with the endocrine system of organisms.

Research has demonstrated that various alkylphenolic compounds can exert estrogenic effects by interacting with estrogen receptors (ER). nih.gov The structural features of these molecules, such as the position and branching of the alkyl group, significantly influence their estrogenicity. nih.gov Compounds with an alkyl group in the para position relative to the hydroxyl group tend to show greater activity. nih.gov

Studies on compounds structurally similar to 2-Amino-4-dodecylphenol, such as 4-nonylphenol (B119669) and 4-octylphenol (B30498), have shown that they can bind to the estrogen receptor, stimulate the transcription of estrogen-responsive genes, and promote the growth of estrogen-dependent breast cancer cell lines. nih.gov The potency of these chemicals is generally thousands of times lower than that of the natural hormone 17β-estradiol. nih.gov For instance, 4-octylphenol was found to elicit biological responses similar to estradiol, but at a concentration approximately 1000-fold greater. nih.gov The estrogenic activity of these alkylphenols is mediated by the estrogen receptor, as their effects can be blocked by estrogen antagonists. nih.gov

The length and branching of the alkyl chain are critical determinants of estrogenic potency. Optimal activity is often observed with a tertiary branched alkyl group of six to eight carbons in the para position. nih.gov The estrogenicity appears to decrease as the alkyl chain length increases beyond this optimal size; for example, 4-sec-dodecylphenol was found to be 100-fold less active than its 10-carbon equivalent in one study. researchgate.net

Table 1: Estrogenic Activity of Various Alkylphenols This table summarizes the relative estrogenic potency of different alkylphenolic compounds compared to 17β-estradiol, as determined by in vitro assays.

CompoundAlkyl Chain Length & BranchingRelative Potency vs. EstradiolKey Findings
4-n-Amylphenol5 carbons, normal~30,000x less potentMore potent than its tertiary equivalent. researchgate.net
4-tert-Heptylphenol7 carbons, tertiary~3,000x less potent25x more potent than its normal equivalent. researchgate.net
4-Octylphenol (OP)8 carbons~1,000x less potentStimulates vitellogenin expression and breast cancer cell growth. nih.gov
4-Nonylphenol9 carbonsWeak estrogenic activityCompetes for binding to the estrogen receptor. nih.govresearchgate.net
4-sec-Dodecylphenol12 carbons, secondary100-fold less active than 10-carbon equivalentDemonstrates that longer chains can decrease activity. researchgate.net

Due to their widespread use and subsequent release into the environment, alkylphenols like dodecylphenol (B1171820) are subjects of environmental monitoring. Dodecylphenol has been identified as a substance that is not readily biodegradable and has the potential to accumulate in aquatic organisms, with a measured fish bioconcentration factor of 823. service.gov.uk Its persistence and bioaccumulative properties make it a candidate for use as an environmental biomarker. service.gov.uk

Biomarkers can provide information on the exposure of an ecosystem to specific contaminants. fit.edu For persistent compounds like dodecylphenol, their presence in environmental compartments such as soil and sediment, or in the tissues of wildlife, can indicate the extent of contamination. service.gov.uk While direct studies on this compound as a biomarker are limited, research on related compounds like nonylphenol (NP) has established the utility of using their metabolites in urine as biomarkers for assessing human exposure. nih.gov This approach provides valuable data for quantitative exposure and risk assessment, a principle that could be applied to other alkylphenols. nih.gov Monitoring for these compounds helps to evaluate the potential risks they pose to the environment and to track the effectiveness of regulations aimed at limiting their use. service.gov.uk

In addition to interacting with estrogen receptors, some alkylphenols have been found to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov Aromatase is a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com

In vitro studies using the human choriocarcinoma cell line (JEG-3), which expresses high levels of aromatase, have shown that alkylphenols can suppress the enzyme's activity. Specifically, n-Nonylphenol (nNP) and n-Octylphenol (nOP) were observed to significantly decrease aromatase activity. nih.gov nNP demonstrated a dose-dependent inhibition of the enzyme. nih.gov This inhibitory action on a key enzyme in estrogen biosynthesis represents another mechanism by which these compounds can disrupt endocrine function.

Table 2: Aromatase Inhibition by Selected Alkylphenols in JEG-3 Cells This table presents data on the maximal inhibition of aromatase activity by n-Nonylphenol and n-Octylphenol.

CompoundConcentration for Maximal Inhibition (MI)Maximal Inhibition (MI) Observed
n-Nonylphenol (nNP)10⁻⁵ M71%
n-Octylphenol (nOP)10⁻⁵ M47%

Data sourced from a study on the endocrine-disrupting potential of various phenols. nih.gov

Antimicrobial and Antidiabetic Efficacy Studies of this compound Analogues

The structural features of this compound, which include a hydrophilic aminophenol head and a long, hydrophobic dodecyl tail, confer amphiphilic properties. This structure is a common motif in molecules designed for antimicrobial or enzyme-inhibiting activities. However, specific research into analogues of this compound for these applications is not widely documented in the available literature.

While the synthesis of novel compounds for antimicrobial testing is an active area of research, specific studies detailing the screening of this compound analogues against a broad range of bacterial and fungal strains could not be identified in a review of publicly available scientific literature. The development of amphiphilic molecules containing amino groups is a known strategy for creating agents that can disrupt microbial membranes, but dedicated research on derivatives of this specific compound is not apparent.

One therapeutic strategy for managing type 2 diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. isciii.esmdpi.com Phenolic compounds are among the classes of molecules investigated for this purpose. mdpi.com However, a review of the scientific literature did not yield specific studies on the synthesis or evaluation of this compound analogues as inhibitors of these key enzymes for antidiabetic potential. Therefore, data from enzyme inhibition assays for this specific class of compounds are not available to be presented.

DNA Interaction Studies and Ligand Binding Mechanisms

Comprehensive searches of scientific literature did not yield specific studies detailing the direct interaction of this compound with DNA or elucidating its specific ligand binding mechanisms. Research on the broader class of aminophenol derivatives suggests potential for DNA interaction, often investigated through techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and molecular docking studies. These studies on related compounds, such as certain 4-aminophenol (B1666318) derivatives, have explored their ability to bind to DNA, with observed effects including hyperchromism or hypochromism in their spectral bands upon interaction with DNA. However, without direct experimental data for this compound, any discussion of its specific binding modes, affinity, or the structural basis of its interaction with DNA remains speculative.

Exploration of Related Bioactive Phenolic and Aminophenolic Scaffolds

The this compound molecule incorporates two key structural motifs known for their diverse biological activities: the aminophenol group and a long alkyl chain attached to the phenolic ring. While direct studies on this compound are limited, the broader classes of aminophenolic and alkylphenolic compounds are well-represented in scientific literature for their bioactive potential.

Aminophenolic Scaffolds:

Derivatives of aminophenol are recognized for a wide range of pharmacological properties. For instance, various 2-aminophenol (B121084) derivatives have been synthesized and investigated for their potential biological applications. These scaffolds are often explored for their electrochemical and spectroscopic properties, which can be relevant to their mechanism of action.

Alkylphenolic Scaffolds:

The presence of a long alkyl chain, such as the dodecyl group in this compound, significantly influences the molecule's lipophilicity, which can in turn affect its biological activity. Long-chain alkylphenols are known to interact with cell membranes and can exhibit a range of biological effects. Studies on various alkylphenols have shown that the length of the alkyl chain can impact their bioactivity, including their potential as endocrine disruptors. For example, alkylphenols with long chains have been investigated for their estrogenic activity.

The combination of the amino and hydroxyl groups on the aromatic ring, along with the long alkyl chain, suggests that this compound could be a subject of interest for future biological studies. The aminophenol core provides a scaffold that has been historically important in the development of various bioactive compounds, while the dodecyl chain imparts significant lipophilicity that could modulate its interaction with biological targets.

Environmental Fate and Degradation Mechanisms of 2 Amino 4 Dodecylphenol

Environmental Persistence and Bioconcentration Research

The persistence of 2-Amino-4-dodecylphenol in the environment is expected to be significant due to its alkylphenol structure. Long-chain alkylphenols are known to be more resistant to degradation than their short-chain counterparts and can persist in certain environmental compartments. nih.govresearchgate.net

When released into the environment, this compound is expected to partition primarily to soil and sediment. service.gov.uk This behavior is driven by the hydrophobic dodecyl chain, which results in a high octanol-water partition coefficient (Kow), indicating a strong affinity for organic matter in soil and sediments over water. nih.gov

Studies on similar long-chain alkylphenols, such as nonylphenol and dodecylphenol (B1171820), confirm this partitioning behavior. Multimedia partitioning models predict that when released into air, water, and soil, these compounds predominantly accumulate in soil (~60%) and sediment (~20%). industrialchemicals.gov.au If released solely into an aquatic environment, they are expected to partition about equally between the water column and the sediment. industrialchemicals.gov.au The high Kow values of these compounds mean they will effectively partition into sediments following discharge from sources like wastewater treatment plants. nih.gov This partitioning creates a significant reservoir of the compound in these environmental compartments. nih.gov

Table 1: Predicted Environmental Partitioning of Long-Chain Alkylphenols

Release Scenario Air Water Soil Sediment
Equal Distribution to Air, Water, Soil <1% ~20% ~60% ~20%
Release to Water Only <1% ~50% 0% ~50%
Release to Soil Only <1% <1% >99% 0%

Data based on modeling for nonylphenols, which are structurally similar to dodecylphenol. industrialchemicals.gov.au

This compound is anticipated to have a significant potential for bioconcentration in aquatic organisms. Bioconcentration is the process where a chemical's concentration in an organism exceeds that in the surrounding water, primarily through absorption via gills or epithelial tissues. nih.govapi.org The lipophilicity of long-chain alkylphenols, conferred by the long alkyl side chain, is a key factor driving this process.

For the closely related compound dodecylphenol, a measured fish bioconcentration factor (BCF) of 823 has been reported, indicating a high potential to accumulate. service.gov.uk Other alkylphenols, such as nonylphenol (NP) and octylphenol (B599344) (OP), have also been frequently detected in aquatic biota. umweltprobenbank.deresearchgate.net For instance, studies have found NP concentrations up to 112 ng/g and OP concentrations up to 5.5 ng/g in the tissues of bream from European rivers. umweltprobenbank.de The accumulation of these compounds is a concern as they can be transferred through the food chain. bohrium.com

Table 2: Bioconcentration Data for Selected Alkylphenols

Compound Organism Bioconcentration Factor (BCF) Tissue Concentration (Wet Weight)
p-Dodecylphenol Fish (generic) 823 (measured) Not specified
Nonylphenol (NP) Bream (fish) Not specified Up to 112 ng/g
Octylphenol (OP) Bream (fish) Not specified Up to 5.5 ng/g
Nonylphenol monoethoxylate (NP1EO) Bream (fish) Not specified Up to 259 ng/g

Data compiled from various environmental studies. service.gov.ukumweltprobenbank.de

Microbial Degradation Pathways and Biotransformation Kinetics

The biodegradation of this compound is expected to proceed through pathways known for other phenol (B47542) derivatives. The rate and mechanism of degradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), microorganisms can degrade phenolic compounds relatively effectively. omicsonline.org For aminophenols, the degradation pathway often begins with the enzymatic cleavage of the aromatic ring. For example, the aerobic degradation of 2-aminophenol (B121084) is initiated by a dioxygenase enzyme that cleaves the ring to form 2-aminomuconic-6-semialdehyde. frontiersin.org Subsequently, the amino group is released as ammonia, and the resulting intermediates are funneled into central metabolic pathways. frontiersin.org The long dodecyl chain of this compound would likely be degraded through beta-oxidation, a common pathway for breaking down fatty acids and other long alkyl chains.

Anaerobic Degradation: Under anaerobic conditions (in the absence of oxygen), such as those found deep in sediments, the biodegradation of alkylphenols is significantly slower and less efficient. nih.govresearchgate.net Anaerobic degradation of aromatic compounds is a more complex process that often begins with the activation of the aromatic ring, for instance, by carboxylation (addition of a carboxyl group). frontiersin.org For aminophenols, reductive deamination (removal of the amino group) can occur. frontiersin.org The persistence of related compounds like nonylphenol under anaerobic conditions suggests that this compound would also be highly persistent in anoxic environments. researchgate.net

While specific metabolites for this compound have not been documented, a hypothetical degradation pathway can be proposed based on known pathways for similar compounds.

The initial steps could involve:

Oxidation of the Alkyl Chain: The dodecyl group could be hydroxylated and progressively shortened via beta-oxidation.

Modification of the Aromatic Ring: The amino or hydroxyl groups could be modified, or additional hydroxyl groups could be added to the ring, forming catechol or hydroquinone (B1673460) derivatives. This step often precedes ring cleavage.

Ring Cleavage: Dioxygenase enzymes would then cleave the aromatic ring between or adjacent to the hydroxyl groups.

Based on the degradation of 4-aminophenol (B1666318) and other substituted phenols, potential intermediates for this compound could include aminododecyl-catechols, benzoquinone derivatives, and various organic acids (e.g., maleic acid, oxalic acid) following ring fission. researchgate.netnih.gov The ultimate end products of complete mineralization under aerobic conditions would be carbon dioxide, water, and ammonia. omicsonline.orgresearchgate.net

Advanced Analytical Methodologies for Environmental Monitoring

Detecting and quantifying this compound in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity.

The standard approach for analyzing phenolic compounds involves a sample preparation step followed by chromatographic separation and detection.

Sample Preparation: Solid-phase extraction (SPE) is a common technique used to extract and pre-concentrate compounds like this compound from water samples. For soil and sediment, solvent extraction methods are typically employed. nih.gov

Analytical Separation and Detection: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for separating the target analyte from other compounds in the extract. nih.govnih.gov Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is often coupled with these separation techniques (LC-MS/MS or GC-MS) to provide definitive identification and accurate quantification, even at very low concentrations (ng/L levels). nih.gov Derivative spectrophotometric methods have also been developed for the simultaneous analysis of multiple phenolic compounds in water. nih.gov These advanced methods are crucial for monitoring the environmental occurrence and fate of such pollutants. biocellanalytica.se

Spectrometric and Chromatographic Techniques for Trace Detection in Environmental Samples

The detection of trace levels of this compound in complex environmental matrices necessitates the use of highly sensitive and selective analytical techniques. While specific methods for this exact compound are not extensively documented in publicly available literature, established spectrometric and chromatographic methods for its structural analogs, such as aminophenols and long-chain alkylphenols, provide a robust framework for its determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminophenol isomers in environmental water samples. A developed HPLC method utilizing a mixed-mode stationary phase with both SCX (Strong Cation Exchange) and C18 moieties has proven effective for the simultaneous determination of these isomers. nih.govresearchgate.net Optimal separation can be achieved using a mobile phase consisting of an aqueous phosphate (B84403) buffer and methanol, with detection typically carried out at 285 nm. researchgate.net This method has been successfully applied to monitor aminophenol isomers in river water, demonstrating its suitability for environmental analysis. nih.gov Reversed-phase HPLC on a polystyrene-divinylbenzene column is another viable, simple, and rapid approach for the qualitative and quantitative analysis of aminophenol positional isomers. rsc.org For enhanced sensitivity in complex matrices, HPLC can be coupled with a fluorescence detector, a technique that has been validated for the determination of other phenol derivatives in biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of alkylphenols. Though often requiring a derivatization step to increase the volatility of the target analytes, GC-MS offers excellent separation and definitive identification. For instance, a GC-MS method has been developed for the quantitative determination of various phenolic compounds, including 4-nonylphenol (B119669) and 4-tert-octylphenol, in aquatic samples following solid-phase extraction (SPE). Pyrolysis-GC-MS is an emerging technique that can provide detailed information about polymers and their additives, which could be a potential source of alkylphenols in the environment. chromatographyonline.com

Spectrophotometric methods, while sometimes lacking the selectivity of chromatographic techniques, offer a simpler and more cost-effective approach for the determination of total phenols or specific isomers in less complex samples. nih.gov For example, a method involving complexation with 4-aminoantipyrine (B1666024) in an alkaline solution followed by extraction and measurement at 500 nm has been used to determine total phenols in river water. More advanced spectrophotometric techniques, such as derivative UV spectrophotometry, have been developed for the concurrent analysis of phenol and its amino-derivatives in water samples. nih.gov A colorimetric method based on the anisotropic growth of silver nanoshells on gold nanorods has also been developed for the sensitive and selective detection of p-aminophenol in environmental water and urine samples. nih.gov

The following table summarizes the performance of various analytical methods used for the detection of compounds structurally related to this compound.

Table 1: Performance of Analytical Methods for Structurally Related Compounds

Analytical Technique Target Analyte(s) Sample Matrix Sample Preparation Detection Limit Percent Recovery Reference
HPLC-UV Aminophenol isomers River Water Filtration Not specified Not specified nih.govresearchgate.net
HPLC-Fluorescence Phenol derivatives Herring, Seal Blood & Milk Extraction and SPE <2 ng/g (herring), <0.07 ng/cm³ (blood), <0.1 ng/cm³ (milk) >80%
GC-FID Phenol Water Acidification and extraction 0.14 µg/L 44% nih.gov
Spectrophotometry Total Phenols River Water Distillation, complexation, extraction 1 µg/L Not specified nih.gov
Colorimetric Assay p-Aminophenol Environmental Water, Urine Minimal Sub-micromolar Not specified nih.gov

Non-Targeted Analysis and Suspect Screening in Complex Matrices

In addition to targeted analytical methods that search for specific known compounds, non-targeted analysis and suspect screening are increasingly important for identifying a broader range of potential contaminants in the environment. These approaches are particularly valuable for detecting emerging pollutants like this compound, for which established monitoring programs may not exist.

Non-targeted screening methodologies offer a hypothesis-free approach to characterize the chemical composition of complex environmental samples. researchgate.net These methods typically employ high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometers, coupled with advanced chromatographic separation techniques like ultra-high-performance liquid chromatography (UPLC) or comprehensive two-dimensional gas chromatography (GC×GC). researchgate.netlcms.cz The primary advantage of non-targeted screening is its ability to detect a wide array of chemical features simultaneously, providing a holistic view of the chemical profile of a sample. nih.gov This approach has the potential to identify previously unknown metabolites and degradation products of this compound, offering insights into its environmental fate. However, a significant challenge in non-targeted analysis is the confident identification of the detected chemical features, which often requires extensive data processing and comparison with spectral libraries.

Suspect screening represents a more focused approach that bridges the gap between targeted and non-targeted analysis. In suspect screening, a predefined list of "suspect" compounds is created based on information such as production volumes, usage patterns, or predicted environmental persistence. The analytical data, typically acquired using HRMS, is then interrogated for the presence of these specific compounds. nih.gov This method has been successfully used to identify a wide range of environmental organic acids, including environmental phenols, in human serum samples. epa.gov For a compound like this compound, a suspect screening approach would involve adding its exact mass and predicted fragmentation pattern to a database and then searching for these features in environmental sample data. This has proven effective in identifying industrial chemicals in maternal and cord serum samples. nih.gov

The workflow for both non-targeted and suspect screening generally involves the following steps:

Sample preparation: Extraction of a broad range of chemicals from the environmental matrix.

Instrumental analysis: Separation and detection using LC-HRMS or GC-HRMS.

Data processing: Peak picking, feature detection, and alignment across multiple samples.

Compound identification: For suspect screening, this involves matching detected features against a suspect list. For non-targeted analysis, it requires de novo structure elucidation or matching against large spectral databases.

The following table outlines the key characteristics and applications of non-targeted and suspect screening for the environmental analysis of compounds like this compound.

Table 2: Comparison of Non-Targeted and Suspect Screening Approaches

Feature Non-Targeted Screening Suspect Screening
Objective Comprehensive chemical profiling, discovery of unknown compounds Detection of a predefined list of suspected compounds
Approach Hypothesis-free Hypothesis-driven
Instrumentation LC-HRMS, GC-HRMS LC-HRMS, GC-HRMS
Compound Identification Challenging; requires extensive data analysis and spectral libraries More straightforward; based on matching with known information
Application for this compound Identification of novel degradation products and metabolites Confirmation of its presence in environmental samples

Emerging Research Directions and Interdisciplinary Studies on 2 Amino 4 Dodecylphenol

Synergistic Approaches in Synthesis, Computational Modeling, and Application Development

The synthesis of 2-Amino-4-dodecylphenol has been documented through a multi-step process. The journey begins with the nitration of 4-dodecylphenol (B94205). In a typical procedure, 4-dodecylphenol is treated with nitric acid in an acetic acid solution to yield 2-nitro-4-dodecylphenol. Following the nitration, the nitro group is reduced to an amine. This reduction can be effectively carried out using platinum oxide as a catalyst under a hydrogen atmosphere, resulting in a high yield of the desired this compound prepchem.com.

Computational modeling is poised to play a significant role in optimizing the synthesis and exploring the application of this compound. Density Functional Theory (DFT) studies, for instance, can be employed to investigate the electronic and structural properties of the molecule mdpi.com. Such studies can provide valuable insights into its reactivity, which can help in refining the synthetic pathway and in predicting its behavior in various applications. For example, quantum chemical calculations can be used to determine parameters like bond dissociation enthalpies and proton affinities, which are crucial for understanding its antioxidant potential researchgate.net.

The synergy between synthesis and computational modeling is crucial for accelerating application development. By predicting the properties of this compound and its derivatives, computational studies can guide synthetic efforts toward molecules with enhanced performance for specific applications. For instance, modeling the interaction of this compound with metal surfaces could pave the way for its use as a corrosion inhibitor, a field where phenolic compounds have shown promise mdpi.com.

Parameter Computational Method Application in this compound Research
Bond Dissociation EnthalpyDensity Functional Theory (DFT)Predicting antioxidant activity
Molecular Electrostatic PotentialDFTUnderstanding intermolecular interactions
Adsorption Energy on Metal SurfacesDFT / Molecular DynamicsDesigning corrosion inhibitors

Advancements in Sustainable Chemistry and Green Synthesis Routes

The traditional synthesis of aminophenols often involves harsh reagents and generates significant waste, prompting the search for more environmentally friendly alternatives digitellinc.com. Green chemistry principles are being increasingly applied to the synthesis of aminophenols, with a focus on using renewable resources, reducing energy consumption, and minimizing waste uobasrah.edu.iqbdu.ac.in.

For this compound, a potential green synthesis route could involve the catalytic hydrogenation of 2-nitro-4-dodecylphenol using more sustainable catalysts and solvent systems. For example, research into the reduction of p-nitrophenol has demonstrated the use of nano-nickel catalysts on natural aragonite supports, which could be adapted for the dodecyl derivative tandfonline.com. Another promising approach is the use of pressurized CO2/H2O systems for catalytic hydrogenation, which avoids the need for mineral acids acs.org.

Furthermore, the starting material, 4-dodecylphenol, can be derived from lignin, a renewable biopolymer, which would make the entire synthetic pathway more sustainable uobasrah.edu.iqresearchgate.net. The development of bio-based solvents and catalysts is another active area of research that could contribute to a greener synthesis of this compound researchgate.net.

Green Chemistry Approach Potential Application to this compound Synthesis Benefit
Use of Renewable FeedstocksSynthesis of 4-dodecylphenol from ligninReduced reliance on fossil fuels
Green CatalystsNano-nickel on aragonite for nitro group reductionLower environmental impact of the catalyst
Alternative Solvent SystemsPressurized CO2/H2O for hydrogenationElimination of mineral acids and organic solvents

Nanomaterial Integration and Surface Functionalization

The unique structure of this compound makes it an excellent candidate for the surface functionalization of nanomaterials. The long dodecyl chain can provide a hydrophobic character, enhancing the dispersibility of nanoparticles in non-polar media, while the aminophenol head can interact with the nanoparticle surface or provide a site for further chemical modification researchgate.netresearchgate.net.

The functionalization of nanoparticles with organic molecules can improve their stability, biocompatibility, and functionality for a wide range of applications, from drug delivery to environmental remediation researchgate.netnih.gov. For example, the amine group of this compound can be used to covalently attach the molecule to the surface of metal oxide nanoparticles nih.gov. The phenolic hydroxyl group can also form coordination complexes with metal ions, enabling the creation of hybrid phenolic-inorganic nanoparticles nih.gov.

The dodecyl chain can act as a compatibilizer, improving the dispersion of nanoparticles in polymer matrices. Studies on dodecyl amine functionalized graphene oxide have shown that the alkyl chain enhances the interaction between the nanofiller and a high-density polyethylene matrix researchgate.net. A similar effect could be expected with this compound, opening up possibilities for the development of advanced nanocomposites.

Nanomaterial Functionalization Strategy with this compound Potential Application
Metal Oxide NanoparticlesCovalent attachment via the amine groupEnhanced dispersion in organic solvents
Gold NanoparticlesCoordination via the phenolic hydroxyl groupBiomedical imaging and sensing
Graphene OxideNon-covalent interaction via the dodecyl chainPolymer nanocomposites with improved mechanical properties

Future Prospects in Specialized Chemical Formulations and Bio-conjugates

The amphiphilic nature of this compound suggests its potential use as a surfactant or emulsifier in specialized chemical formulations. Its structure is similar to that of polyoxyethylenated alkylphenols, which are commonly used as non-ionic emulsifiers in various industrial applications ulisboa.pt. The presence of the amino group could also allow for pH-responsive behavior, making it a "smart" surfactant.

In the realm of biotechnology, this compound could serve as a platform for the creation of novel bioconjugates. Phenolic compounds can be conjugated to proteins and other biopolymers through various methods, including alkaline, free radical-mediated, and enzyme-catalyzed grafting nih.govresearchgate.net. These bioconjugates can exhibit improved biological activities, such as enhanced antioxidant and antimicrobial properties researchgate.net.

The amine group of this compound provides a convenient handle for covalent attachment to biomolecules, while the dodecyl chain can facilitate interaction with cell membranes or encapsulation in lipid-based drug delivery systems nih.gov. The development of bioconjugates of this compound could lead to new therapeutic agents, advanced food packaging materials, and controlled drug release systems researchgate.netpurdue.edu.

Application Area Role of this compound Potential Advancement
Specialized FormulationsSurfactant/EmulsifierpH-responsive emulsions and dispersions
Bioconjugate TherapeuticsMolecular scaffold for drug attachmentTargeted drug delivery systems
Food ScienceProtein-phenolic conjugateEdible films with enhanced antioxidant properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.